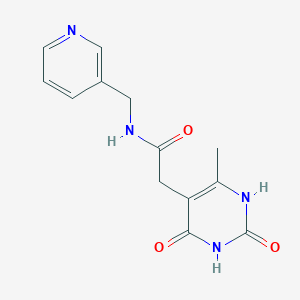

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-3-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-8-10(12(19)17-13(20)16-8)5-11(18)15-7-9-3-2-4-14-6-9/h2-4,6H,5,7H2,1H3,(H,15,18)(H2,16,17,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWQREIUUWWYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CC(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 6-methyluracil with appropriate reagents to introduce the pyridin-3-ylmethyl group. One common method is the reaction of 6-methyluracil with chloromethylpyridine under basic conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions using reactors designed to handle the specific reagents and conditions required. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound can be produced in large quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrimidines or pyridines.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical studies.

Medicine: It has potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related tetrahydropyrimidinone derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- 6-Methyl vs. 6-Amino: The target compound lacks the 6-amino group present in analogs like AAMU and compounds from and .

- Pyridin-3-ylmethyl vs. Benzyl/Phenyl Groups : The pyridine ring introduces a basic nitrogen, enhancing solubility in polar solvents compared to purely aromatic substituents (e.g., benzyl in ). This could improve bioavailability in drug design contexts .

- Acetamide Linkage : The acetamide group is common across analogs, but its connectivity to heteroaromatic systems (e.g., pyridine in the target vs. fluorobenzyl in ) modulates electronic effects and steric bulk, influencing receptor binding .

Biological Activity

The compound 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-3-ylmethyl)acetamide is a derivative of tetrahydropyrimidine and has gained attention for its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 300.31 g/mol. The compound features a tetrahydropyrimidine ring that contributes to its pharmacological properties.

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit promising anticancer activities. For instance, some derivatives have shown significant cytotoxic effects against various cancer cell lines. The compound may possess similar properties due to its structural analogies with known active compounds.

Key Findings:

- A study highlighted that certain tetrahydropyrimidine derivatives demonstrated IC50 values in the range of 10–20 µM against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

- The incorporation of specific substituents in the pyrimidine ring has been correlated with enhanced biological activity, suggesting that modifications can lead to improved efficacy against tumor cells.

The proposed mechanism of action for similar compounds involves:

- Inhibition of Cell Proliferation: Compounds targeting the mitotic spindle apparatus can disrupt cell division.

- Induction of Apoptosis: Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Study on Tetrahydropyrimidine Derivatives:

-

Structure-Activity Relationship (SAR):

- Analysis of structural modifications revealed that specific functional groups enhance binding affinity to target proteins involved in cancer progression.

- For instance, the presence of electron-withdrawing groups on the pyridine moiety increased biological activity significantly.

Data Tables

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15.6 | Apoptosis |

| Compound B | HCT116 | 10.0 | Cell Cycle Arrest |

| Compound C | A549 | 18.5 | Apoptosis |

Q & A

Basic: What are the standard synthetic routes for preparing 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-3-ylmethyl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the tetrahydropyrimidinone core via cyclization of substituted urea or thiourea derivatives under acidic or basic conditions.

- Step 2: Introduction of the pyridinylmethyl group via nucleophilic substitution or coupling reactions (e.g., using pyridin-3-ylmethylamine).

- Step 3: Acetamide linkage through amidation, often employing coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or dichloromethane).

Critical Parameters:

- Temperature: Maintain 0–5°C during sensitive steps (e.g., amine coupling) to minimize side reactions.

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for heterocyclic systems .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and substituent positions (e.g., δ 2.03 ppm for methyl groups in pyrimidinone cores) .

- Mass Spectrometry (LC-MS/HRMS): Validates molecular weight and purity (e.g., [M+H]+ peaks) .

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% required for biological assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.